molecular formula C4H3F3N2O2 B582184 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol CAS No. 1243250-21-6

5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol

Cat. No. B582184
M. Wt: 168.075
InChI Key: FEXLBOLRQDDYCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Reaction: Reacting the intermediate with 4-methylbenzoate and methyl tert-butyl ether (MTBE) in the presence of 0.6 N hydrochloric acid (HCl) yields the desired compound .

Scientific Research Applications

Therapeutic Potential of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, including compounds like 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol, have been extensively researched for their broad therapeutic applications. These compounds are recognized for their ability to interact effectively with various enzymes and receptors due to their structural features, which include pyridine-type nitrogen atoms. Such interactions facilitate a range of bioactivities, making these derivatives valuable in medicinal chemistry for addressing diverse ailments. The therapeutic worth spans anticancer, antibacterial, antifungal, antitubercular, anti-inflammatory, antineuropathic, and antihypertensive applications, among others, demonstrating their significant development potential in drug discovery and pharmaceuticals (Verma et al., 2019).

Advancements in Synthesis and Pharmacological Research

Recent advancements in the synthesis and pharmacological evaluation of 1,3,4-oxadiazole and its derivatives, including the targeted compound, have shown promising outcomes. These derivatives exhibit a wide array of pharmacological activities due to their interaction capabilities with biomacromolecules via hydrogen bonding, enhancing their pharmacological profiles. The continuous research efforts in this domain aim to further understand and exploit the potential of these compounds in treating various diseases, showcasing the active pursuit of novel therapeutic agents within this chemical class (Wang et al., 2022).

Potential in Metal-Ion Sensing Applications

Beyond their therapeutic applications, 1,3,4-oxadiazole derivatives are also being explored for their utility in other scientific areas, such as metal-ion sensing. The unique properties of these compounds, such as high photoluminescent quantum yield and excellent thermal and chemical stability, coupled with the presence of potential coordination sites (N and O donor atoms), make them suitable candidates for developing sensitive and selective metal-ion sensors. This application underscores the versatility of 1,3,4-oxadiazole derivatives in contributing to advancements not only in pharmacology but also in analytical chemistry and material science (Sharma et al., 2022).

properties

IUPAC Name

5-(2,2,2-trifluoroethyl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O2/c5-4(6,7)1-2-8-9-3(10)11-2/h1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXLBOLRQDDYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNC(=O)O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001226479
Record name 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-ol

CAS RN

1243250-21-6
Record name 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001226479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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